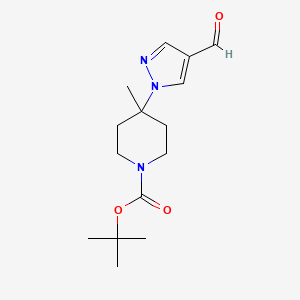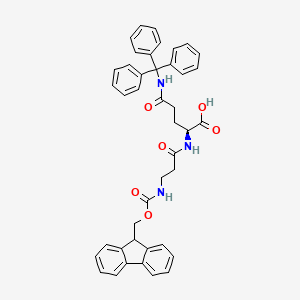![molecular formula C7H4F3IN4 B13326450 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of antiviral drugs, including Remdesivir, which has been used in the treatment of COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the iodination of pyrrolo[2,1-f][1,2,4]triazin-4-amine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dimethylformamide (DMF) at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs like Remdesivir, which is used to treat COVID-19 and other viral infections.
Biological Research: The compound is used in the study of kinase inhibitors, which are important in cancer therapy.
Industrial Applications: It serves as a precursor for various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of Remdesivir, the compound is part of the synthetic pathway leading to the formation of the active antiviral agent. The molecular targets and pathways involved include inhibition of viral RNA polymerase, which is crucial for viral replication .
Comparison with Similar Compounds
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 5-Iodo-7-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Comparison: While these compounds share a similar core structure, 7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it particularly valuable in the synthesis of antiviral agents .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial production. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of important pharmaceuticals, including antiviral drugs.
Properties
Molecular Formula |
C7H4F3IN4 |
|---|---|
Molecular Weight |
328.03 g/mol |
IUPAC Name |
7-iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)15-5(3)6(12)13-2-14-15/h1-2H,(H2,12,13,14) |
InChI Key |
HQQMGYZLLWRLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C(F)(F)F)C(=NC=N2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)


![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)





![2-(Ethoxymethylidene)spiro[4.5]decan-1-one](/img/structure/B13326435.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)


